molecular formula C12H22N4O3 B6191321 tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate CAS No. 2694727-71-2

tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate

Cat. No.: B6191321
CAS No.: 2694727-71-2
M. Wt: 270.3
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Description

tert-Butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate: is a synthetic organic compound that features a tert-butyl group, an azidomethyl group, and a hydroxyazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions using sodium azide.

    Protection of the Hydroxyl Group: The hydroxyl group is often protected using tert-butyl groups to prevent unwanted side reactions during subsequent steps.

    Final Deprotection: The final compound is obtained by deprotecting the hydroxyl group under mild acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The azidomethyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azidomethyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.

    Substitution: Sodium azide is commonly used for introducing the azidomethyl group.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Heterocycles: tert-Butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages that are useful in bioconjugation and drug design.

Comparison with Similar Compounds

  • tert-Butyl 4-(hydroxymethyl)-4-hydroxyazepane-1-carboxylate
  • tert-Butyl 4-(aminomethyl)-4-hydroxyazepane-1-carboxylate

Uniqueness: tert-Butyl 4-(azidomethyl)-4-hydroxyazepane-1-carboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from similar compounds that may lack the azidomethyl group and, consequently, the same range of chemical reactivity and applications.

Properties

CAS No.

2694727-71-2

Molecular Formula

C12H22N4O3

Molecular Weight

270.3

Purity

95

Origin of Product

United States

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